Dihydrotetramethylrosamine

Description

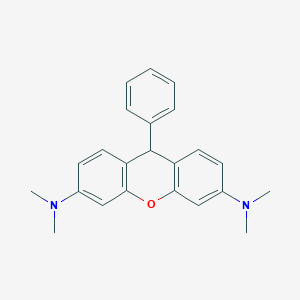

Structure

3D Structure

Properties

IUPAC Name |

3-N,3-N,6-N,6-N-tetramethyl-9-phenyl-9H-xanthene-3,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O/c1-24(2)17-10-12-19-21(14-17)26-22-15-18(25(3)4)11-13-20(22)23(19)16-8-6-5-7-9-16/h5-15,23H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALQHVVMLBWIDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)N(C)C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70147057 | |

| Record name | Dihydrotetramethylrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105284-17-1 | |

| Record name | Dihydrotetramethylrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105284171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrotetramethylrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Principle of Dihydrotetramethylrosamine Fluorescence: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of dihydrotetramethylrosamine (DHTM-Ros) as a fluorogenic probe for the detection of reactive oxygen species (ROS). We will delve into the mechanism of fluorescence activation, its spectral properties, and provide a framework for its application in cellular assays.

Core Principle: From Non-Fluorescent to Highly Fluorescent

This compound is a cell-permeant molecule that, in its reduced "dihydro" form, is colorless and non-fluorescent. The fundamental principle of its utility as a ROS sensor lies in its oxidation to the highly fluorescent compound, tetramethylrosamine (TMR). This conversion is primarily mediated by reactive oxygen species, often in a reaction catalyzed by peroxidases.

The chemical transformation involves the removal of two hydrogen atoms from the this compound molecule. This oxidation restores the conjugated π-electron system of the xanthene core, which is essential for fluorescence. The resulting tetramethylrosamine is a bright, orange-fluorescent dye.

Mechanism of Fluorescence Activation

The fluorescence of tetramethylrosamine, like other rhodamine dyes, originates from its rigid tricyclic xanthene structure. Upon absorption of a photon of a specific wavelength, an electron is promoted to an excited singlet state. The subsequent return of this electron to the ground state is accompanied by the emission of a photon of a longer wavelength, which is observed as fluorescence. The rigid structure of the molecule minimizes non-radiative decay pathways, contributing to its fluorescence.

In the dihydro form, the conjugation of the xanthene core is disrupted. This lack of an extensive π-electron system means that the molecule does not absorb light in the visible spectrum and is therefore non-fluorescent. Oxidation restores this conjugation, "switching on" the fluorescence.

Quantitative Data

| Property | Tetramethylrosamine (TMR) | Tetramethylrhodamine-5-iodoacetamide (TMRIA) | 5(6)-Carboxytetramethylrhodamine (TAMRA) |

| Excitation Maximum (λex) | ~550 nm[1] | 543 nm (in MeOH)[2] | 553 nm[3] |

| Emission Maximum (λem) | ~574 nm[1] | 567 nm (in MeOH)[2] | 575 nm[3] |

| Molar Extinction Coefficient (ε) | Data not available | 87,000 cm⁻¹M⁻¹[2] | 92,000 cm⁻¹M⁻¹[3] |

| Fluorescence Quantum Yield (Φf) | Moderate (specific value not available) | Data not available | Data not available |

| Fluorescence Lifetime (τ) | Data not available | Data not available | Data not available |

Experimental Protocols

While a specific, detailed protocol for this compound is not widely published, the following methodologies for other common ROS-sensitive dyes can be adapted. It is crucial to optimize concentrations and incubation times for the specific cell type and experimental conditions.

General Protocol for Cellular ROS Detection

This protocol provides a general framework for using a fluorogenic ROS probe in cultured cells.

Materials:

-

This compound (DHTM-Ros)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Cell culture medium

-

Positive control (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA) or hydrogen peroxide)

-

Negative control (e.g., N-acetylcysteine (NAC))

-

Black, clear-bottom microplates

-

Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DHTM-Ros in high-quality, anhydrous DMSO. Store protected from light at -20°C.

-

On the day of the experiment, dilute the DHTM-Ros stock solution to the desired working concentration in pre-warmed serum-free medium or PBS. Typical working concentrations for similar dyes range from 1 to 10 µM.

-

-

Cell Seeding:

-

Seed cells in a black, clear-bottom 96-well plate at a density that will result in a 70-80% confluent monolayer on the day of the experiment.

-

-

Cell Loading:

-

Remove the culture medium from the wells and wash the cells once with warm PBS.

-

Add the DHTM-Ros working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Induction of ROS Production:

-

Remove the loading solution and wash the cells once with warm PBS.

-

Add fresh, pre-warmed medium containing the desired stimulus (e.g., PMA) or inhibitor to the wells. Include appropriate positive and negative controls.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at various time points using a fluorescence microplate reader with excitation at ~550 nm and emission at ~574 nm.

-

Alternatively, visualize the cells using a fluorescence microscope with appropriate filter sets.

-

For flow cytometry, cells can be harvested, washed, and analyzed for an increase in fluorescence in the appropriate channel.

-

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Cellular ROS Detection

The following diagram illustrates a typical workflow for measuring cellular ROS production using a fluorogenic probe like this compound.

Caption: A generalized workflow for the detection of cellular ROS.

Signaling Pathway: NADPH Oxidase-Mediated ROS Production

This compound can be used to study ROS production downstream of NADPH oxidase activation. The following diagram illustrates a simplified signaling pathway leading to the production of superoxide (B77818) by NADPH oxidase in phagocytic cells, which can be detected by DHTM-Ros.

Caption: Simplified NADPH oxidase signaling cascade.

Signaling Pathway: Mitochondrial ROS Production

This compound can also be used to detect ROS originating from the mitochondria, a major source of cellular oxidative stress. The following diagram illustrates a simplified overview of mitochondrial ROS production.

References

Dihydrotetramethylrosamine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotetramethylrosamine (DHTM Ros) is a non-fluorescent, colorless molecule that serves as a highly effective fluorogenic substrate for peroxidases. Upon enzymatic oxidation, it is converted into the brightly fluorescent compound, tetramethylrosamine chloride. This property makes DHTM Ros a valuable tool in various biological assays for the detection of peroxidase activity and the quantification of hydrogen peroxide. This technical guide provides a detailed overview of the chemical structure, properties, and applications of this compound, including experimental protocols and pathway diagrams to facilitate its use in research and development.

Chemical Structure and Properties

This compound is a xanthene derivative. Its chemical structure is characterized by a reduced xanthene core with four methyl groups attached to the two amino groups.

Chemical Structure:

-

IUPAC Name: 9-(2-Carboxyphenyl)-3,6-bis(dimethylamino)xanthene

-

Common Synonyms: DHTM Ros[1]

-

CAS Number: 105284-17-1

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₄N₂O | [1] |

| Molecular Weight | 344.45 g/mol | |

| Appearance | Solid (presumed) | |

| Solubility | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| pKa | No data available |

Spectroscopic Properties:

This compound itself is colorless and non-fluorescent. Its oxidized product, tetramethylrosamine chloride, exhibits distinct spectroscopic characteristics.

| Property | Wavelength (nm) | Reference |

| Absorption Maximum (λabs) | 550 | [2] |

| Emission Maximum (λem) | 574 | [2] |

| Quantum Yield (Φ) | No data available | |

| Fluorescence Lifetime (τ) | No data available |

Synthesis and Reactions

Synthesis:

A detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature. However, the synthesis of related rhodamine and rosamine dyes typically involves the condensation of a phthalic anhydride (B1165640) derivative with a substituted m-aminophenol.

Mechanism of Action and Key Reaction:

The primary application of this compound lies in its role as a fluorogenic substrate for peroxidases. In the presence of hydrogen peroxide (H₂O₂), peroxidase enzymes catalyze the oxidation of DHTM Ros. This two-electron oxidation removes two hydrogen atoms from the xanthene ring, leading to the formation of the fully conjugated and highly fluorescent tetramethylrosamine chloride.

The following diagram illustrates the enzymatic oxidation of this compound.

Figure 1. Enzymatic oxidation of this compound.

Biological Applications and Experimental Protocols

The principal application of this compound is in the detection of peroxidase activity in various biological samples. This can be used to indirectly measure the concentration of hydrogen peroxide or the activity of H₂O₂-producing enzymes.

Experimental Protocol: Peroxidase Activity Assay

This protocol provides a general framework for measuring peroxidase activity using this compound. Optimization may be required for specific experimental conditions and sample types.

Materials:

-

This compound (DHTM Ros) stock solution (e.g., 10 mM in DMSO)

-

Hydrogen peroxide (H₂O₂) solution (concentration to be optimized, typically in the low micromolar range)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Peroxidase-containing sample (e.g., cell lysate, purified enzyme)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Working Solutions:

-

Dilute the DHTM Ros stock solution to the desired final concentration in assay buffer.

-

Prepare the H₂O₂ solution in assay buffer.

-

-

Assay Setup:

-

Pipette the peroxidase-containing sample into the wells of the microplate.

-

Add the DHTM Ros working solution to each well.

-

To initiate the reaction, add the H₂O₂ working solution to each well.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period. The incubation time should be optimized to ensure the reaction is within the linear range.

-

-

Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for tetramethylrosamine chloride (e.g., Ex: 550 nm, Em: 574 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme or substrate).

-

Plot the fluorescence intensity against the enzyme concentration or time to determine the reaction rate.

-

Workflow for Peroxidase Assay:

Figure 2. General workflow for a peroxidase assay using DHTM Ros.

Cellular Imaging:

This compound can be used for cellular imaging to detect intracellular peroxidase activity. Studies have shown its uptake in phagocytic vacuoles and subsequent localization in mitochondria-like organelles in model organisms like Amoeba proteus.[2]

Experimental Protocol: Cellular Imaging of Peroxidase Activity

This protocol outlines a general procedure for using DHTM Ros for live-cell imaging.

Materials:

-

This compound (DHTM Ros)

-

Cell culture medium

-

Live-cell imaging buffer

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency on a suitable imaging dish or slide.

-

-

Loading with DHTM Ros:

-

Prepare a working solution of DHTM Ros in cell culture medium or imaging buffer.

-

Incubate the cells with the DHTM Ros solution for a specific period to allow for cellular uptake.

-

-

Stimulation (Optional):

-

If investigating stimulated peroxidase activity, treat the cells with the desired stimulus.

-

-

Imaging:

-

Wash the cells with fresh imaging buffer to remove excess probe.

-

Image the cells using a fluorescence microscope. Capture images over time to monitor the change in fluorescence.

-

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Signaling Pathways

Currently, the known biological interaction of this compound is limited to its role as a substrate for peroxidases. There is no evidence in the available literature to suggest its direct involvement in specific cellular signaling pathways beyond the enzymatic reaction that leads to its fluorescent oxidation product. The detection of peroxidase activity, however, can be an indicator of cellular processes involving reactive oxygen species (ROS), which are known to play significant roles in various signaling cascades related to inflammation, cell proliferation, and apoptosis.

The relationship can be visualized as follows:

Figure 3. DHTM Ros as a reporter for ROS-generating events.

Conclusion

This compound is a valuable fluorogenic substrate for the sensitive detection of peroxidase activity. Its conversion from a non-fluorescent to a highly fluorescent molecule upon oxidation provides a robust method for quantifying peroxidase enzymes and their substrates like hydrogen peroxide in a variety of research applications. While further characterization of its physicochemical properties and the development of detailed synthesis protocols would be beneficial, the existing information and general experimental guidelines provided in this technical guide offer a solid foundation for its effective use in the laboratory.

References

Dihydrotetramethylrosamine and its Analogs: An In-depth Technical Guide to Reactive Oxygen Species Detection in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Whitepaper

Note to the Reader: While the query specified "Dihydrotetramethylrosamine," this compound is a less commonly documented fluorogenic probe. To provide a comprehensive and practical guide, this document focuses on the closely related and extensively characterized analog, Dihydrorhodamine 123 (DHR 123) . The principles, mechanisms, and protocols detailed herein are representative of dihydrorhodamine-based reactive oxygen species (ROS) probes and are directly applicable to research in cell biology and drug development. This compound is a fluorogenic substrate for peroxidase that becomes fluorescent upon oxidation.[1]

Introduction: The Role of Dihydrorhodamine 123 in Cellular Biology

Dihydrorhodamine 123 (DHR 123) is a cell-permeable fluorogenic probe widely utilized for the detection of intracellular reactive oxygen species (ROS).[2] In its reduced, non-fluorescent form, DHR 123 readily crosses the cell membrane. Once inside the cell, it can be oxidized by certain ROS, primarily peroxynitrite and peroxide in the presence of peroxidases or cytochrome c, to its fluorescent counterpart, Rhodamine 123.[2][3][4] This conversion from a non-fluorescent to a highly fluorescent molecule provides a robust signal for quantifying the level of oxidative stress within living cells. The resulting Rhodamine 123 accumulates in the mitochondria, making DHR 123 particularly useful for investigating mitochondrial ROS production.[3][4][5] The detection of ROS is crucial in many areas of cell biology and drug development, as oxidative stress is implicated in numerous disease pathologies and cellular signaling pathways.[6]

Mechanism of Action: From Dihydrorhodamine 123 to a Fluorescent Signal

The fundamental principle behind DHR 123 as a ROS indicator lies in its oxidation-dependent fluorescence. The "dihydro-" prefix indicates the presence of two additional hydrogen atoms, which disrupt the conjugated π-electron system responsible for fluorescence in the rhodamine molecule.

Upon interaction with specific reactive oxygen species, DHR 123 undergoes a two-electron oxidation. This process removes the two hydrogen atoms, restoring the conjugated system and rendering the molecule fluorescent. It is important to note that DHR 123 does not react directly with all ROS. For instance, its reaction with hydrogen peroxide is facilitated by cellular peroxidases or iron.[2]

Caption: Mechanism of Dihydrorhodamine 123 activation.

Quantitative Data Summary

For effective experimental design and data interpretation, understanding the spectral properties and other quantitative aspects of DHR 123 and its oxidized product, Rhodamine 123, is essential.

| Parameter | Dihydrorhodamine 123 (DHR 123) | Rhodamine 123 | Reference |

| Excitation Wavelength (max) | ~500 nm | ~507 nm, 515 nm | [2][7] |

| Emission Wavelength (max) | ~536 nm | ~529 nm, 536 nm | [7][8] |

| Molecular Formula | C₂₁H₁₈N₂O₃ | C₂₁H₁₇N₂O₃⁺ | [7][8] |

| Molecular Weight | 346.38 g/mol | 345.37 g/mol | [7][8] |

| Form | White solid | [4] | |

| Solubility | DMSO, DMF | [7] | |

| CAS Number | 109244-58-8 | [7][8] |

Experimental Protocols

The following protocols provide a general framework for using DHR 123 to measure ROS in cultured cells. Optimization may be required for specific cell types and experimental conditions.

Reagent Preparation

-

DHR 123 Stock Solution: Prepare a 10 mM stock solution of DHR 123 in anhydrous DMSO.[8] Store the stock solution in small aliquots at -20°C, protected from light and moisture.[3][8] It is recommended to use the stock solution within one month.[3]

-

Working Solution: On the day of the experiment, dilute the DHR 123 stock solution to a final working concentration of 1-10 µM in serum-free cell culture medium or an appropriate buffer (e.g., PBS).[2][8] The optimal concentration should be determined empirically for each cell type.

Cellular Staining and ROS Detection by Fluorescence Microscopy

-

Cell Seeding: Seed cells in a suitable imaging dish or plate and culture until they reach the desired confluency.

-

Induction/Inhibition of ROS (Optional): Treat cells with your experimental compounds (inducers or inhibitors of ROS) for the desired time. Include appropriate positive and negative controls. A common positive control is treatment with 100 µM menadione (B1676200) for 1 hour at 37°C.[3] For a negative control, an antioxidant such as 5 mM N-acetylcysteine (NAC) can be used.[3]

-

Cell Washing: If using oxidizing agents to induce ROS, it is crucial to wash the cells three times with warm buffer or culture medium to remove any residual compound that could directly oxidize the DHR 123.[3][8]

-

Loading with DHR 123: Remove the culture medium and add the DHR 123 working solution to the cells.

-

Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.[3][8]

-

Imaging: Washing after incubation is generally not required but can be performed to reduce background fluorescence.[8] Image the cells using a fluorescence microscope equipped with a filter set appropriate for FITC or green fluorescence (Excitation/Emission: ~488/525 nm).[9]

ROS Quantification by Flow Cytometry

-

Cell Preparation: Prepare a single-cell suspension of your control and treated cells.

-

Loading with DHR 123: Resuspend the cells in the DHR 123 working solution at a density of approximately 1 x 10⁶ cells/mL.[2]

-

Incubation: Incubate the cell suspension for 15-60 minutes at the optimal temperature for your cells, protected from light.[2]

-

Washing: Centrifuge the cells to pellet them and resuspend in fresh, warm PBS or culture medium.[2]

-

Analysis: Analyze the cells immediately on a flow cytometer, detecting the fluorescence in the FITC or an equivalent channel. The mean fluorescence intensity of the cell population is proportional to the level of intracellular ROS.

Caption: General experimental workflow for ROS detection using DHR 123.

Signaling Pathways and Logical Relationships

The generation of ROS and the subsequent detection by DHR 123 are often embedded in complex cellular signaling pathways. For example, various cellular stresses can lead to mitochondrial dysfunction, a primary source of ROS.

Caption: Simplified signaling pathway of ROS-induced cellular events detected by DHR 123.

Conclusion

Dihydrorhodamine 123 is a powerful and versatile tool for the detection and quantification of intracellular reactive oxygen species. Its cell permeability and clear fluorescent turn-on mechanism make it suitable for a wide range of applications in cell biology, from basic research into cellular signaling to high-throughput screening in drug development. By understanding its mechanism of action and following optimized experimental protocols, researchers can obtain reliable and reproducible data on the oxidative state of cells, providing valuable insights into cellular health and disease. While less common, this compound functions on a similar principle as a fluorogenic substrate for peroxidases, highlighting the utility of dihydrorhodamine derivatives in ROS research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cosmobiousa.com [cosmobiousa.com]

- 3. biotium.com [biotium.com]

- 4. biotium.com [biotium.com]

- 5. turkishimmunology.org [turkishimmunology.org]

- 6. Fluorescence probes used for detection of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. abpbio.com [abpbio.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Dihydrorhodamine 123 (DHR 123) | Dye | TargetMol [targetmol.com]

An In-depth Technical Guide to the Synthesis and Applications of Dihydrotetramethylrosamine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotetramethylrosamine (DHTM Ros), a non-fluorescent molecule, serves as a highly effective fluorogenic probe for the detection of reactive oxygen species (ROS) within cellular environments. Its oxidation by ROS yields the brightly fluorescent compound tetramethylrosamine, providing a robust method for quantifying oxidative stress. This technical guide offers a comprehensive overview of the synthesis of this compound, its photophysical properties, and detailed protocols for its application in cellular analysis. Furthermore, this document explores the role of DHTM Ros as a tool to investigate the intricate interplay between ROS and key signaling pathways, such as NF-κB and Nrf2, which are critical in various physiological and pathological processes.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process commencing with the formation of a xanthone (B1684191) precursor, followed by the introduction of a phenyl group and subsequent reduction.

Synthesis of 3,6-Bis(dimethylamino)-9H-xanthen-9-one

The precursor molecule, 3,6-bis(dimethylamino)-9H-xanthen-9-one, is synthesized from pyronin Y through a stepwise chemical redox cycling method.

Experimental Protocol:

-

Reaction Setup: In a round-bottomed flask, combine pyronin Y, sodium phosphate (B84403) tribasic dodecahyrate, N-methyl-2-pyrrolidone (NMP), and water.

-

Heating: Heat the mixture at 110°C for 2 hours.

-

Oxidation: After cooling, add iodine and an additional portion of sodium phosphate and water. Heat the reaction overnight at 110°C.

-

Work-up: Cool the reaction mixture and filter through celite. The filtrate is then subjected to a series of extractions and washes to isolate the crude product.

-

Purification: The crude product is purified by column chromatography to yield 3,6-bis(dimethylamino)-9H-xanthen-9-one.

Synthesis of this compound

The final product is synthesized via a Grignard reaction to introduce the phenyl group, followed by a reduction step.

Experimental Protocol:

-

Grignard Reaction: The synthesized 3,6-bis(dimethylamino)-9H-xanthen-9-one is reacted with phenylmagnesium bromide in an appropriate solvent like dry tetrahydrofuran (B95107) (THF). This reaction introduces the phenyl group at the 9-position of the xanthene core, forming the tetramethylrosamine cation.

-

Reduction: The resulting tetramethylrosamine is then reduced to this compound. This can be achieved using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄), in an alcoholic solvent. The reduction of the xanthene dye to its leuco form is a standard procedure in dye chemistry.

-

Purification: The final product, this compound, is purified using column chromatography to ensure high purity for use in sensitive cellular assays.

Physicochemical and Photophysical Properties

The utility of this compound as a fluorescent probe is rooted in the distinct properties of its reduced and oxidized forms.

| Property | This compound (DHTM Ros) | Tetramethylrosamine (Oxidized Form) |

| Appearance | Colorless | Colored |

| Fluorescence | Non-fluorescent | Highly fluorescent |

| Excitation Wavelength | Not applicable | ~550 nm |

| Emission Wavelength | Not applicable | ~574 nm |

| Molar Extinction Coefficient (ε) | Not available | Moderate to high |

| Fluorescence Quantum Yield (Φf) | Not applicable | Moderate[1] |

Table 1: Properties of this compound and its Oxidized Form.

Application in Cellular Analysis: Detection of Reactive Oxygen Species

This compound is a cell-permeable compound that readily enters living cells. In the presence of intracellular ROS, it is oxidized to the highly fluorescent tetramethylrosamine, which localizes in the mitochondria. The intensity of the fluorescence is directly proportional to the level of ROS, allowing for both qualitative visualization and quantitative measurement of oxidative stress.

General Protocol for Intracellular ROS Measurement

This protocol provides a general guideline for using DHTM Ros to measure ROS in adherent or suspension cells.

Materials:

-

This compound (DHTM Ros) stock solution (in DMSO or DMF)

-

Cell culture medium

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

ROS inducer (e.g., hydrogen peroxide, menadione) as a positive control

-

Fluorescence microscope, plate reader, or flow cytometer

Procedure:

-

Cell Preparation: Culture cells to the desired confluency in a suitable format (e.g., 96-well plate, chamber slide).

-

Loading with DHTM Ros: Remove the culture medium and wash the cells with warm PBS. Incubate the cells with a working solution of DHTM Ros (typically in the low micromolar range) in serum-free medium for 30-60 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells twice with warm PBS to remove any excess probe.

-

ROS Induction (Optional): For positive controls or specific experimental conditions, treat the cells with a known ROS inducer.

-

Fluorescence Measurement: Measure the fluorescence intensity using an appropriate instrument with excitation and emission wavelengths set for tetramethylrosamine (Ex/Em ~550/574 nm).

Visualization of Signaling Pathways

Reactive oxygen species are known to act as second messengers in various signaling pathways. DHTM Ros can be employed as a tool to investigate the role of ROS in modulating these pathways, including the NF-κB and Nrf2 pathways, which are central to the cellular response to stress and inflammation.

Experimental Workflow for Investigating ROS-Mediated Signaling

Caption: Workflow for correlating ROS production with signaling pathway activation.

Simplified ROS-Modulated Signaling Pathways

Caption: Simplified overview of ROS-mediated activation of Nrf2 and NF-κB pathways.

Derivatives of this compound

The core structure of this compound can be modified to create derivatives with altered properties, such as improved cell retention, different subcellular targeting, or varied reactivity. For instance, the introduction of thiol-reactive groups, such as maleimides or iodoacetamides, allows for the covalent labeling of proteins. These derivatives expand the utility of the rosamine scaffold for a wider range of biological investigations.

Conclusion

This compound is a valuable tool for researchers in various fields, from cell biology to drug development. Its straightforward synthesis, coupled with its reliable performance as a fluorogenic ROS indicator, makes it an accessible and powerful probe. By enabling the precise measurement of oxidative stress, DHTM Ros and its derivatives will continue to facilitate a deeper understanding of the complex roles of ROS in health and disease.

References

Dihydrotetramethylrosamine (and its fluorescent analog Tetramethylrhodamine): A Technical Guide to Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of Dihydrotetramethylrosamine and its fluorescent counterpart, Tetramethylrhodamine (B1193902) (TMR or TAMRA). This compound is the reduced, non-fluorescent form of tetramethylrhodamine. The conversion to the fluorescent tetramethylrhodamine is often triggered by specific cellular events, making this pair a powerful tool for developing fluorescent probes. This guide will focus on the spectral characteristics of the fluorescent form, Tetramethylrhodamine, which is crucial for its application in various research and drug development contexts.

Core Spectral Properties of Tetramethylrhodamine (TMR/TAMRA)

Tetramethylrhodamine is a bright, orange-fluorescent dye widely utilized for labeling peptides, proteins, and nucleic acids.[1][2] Its robust photostability and a quantum yield that is largely unaffected by acidic pH make it a preferred choice for various applications, including immunochemistry and cellular imaging.[3]

The following table summarizes the key quantitative spectral properties of Tetramethylrhodamine and its derivatives.

| Property | 5(6)-Carboxytetramethylrhodamine (5(6)-TAMRA) | Tetramethylrhodamine Isothiocyanate (TRITC) | Tetramethylrhodamine-5-iodoacetamide (5-TMRIA) |

| Excitation Maximum (λex) | 553 nm[2] | ~543-554 nm | 543 nm (in CH3OH)[4] |

| Emission Maximum (λem) | 575 nm[2] | ~570-578 nm | 567 nm (in CH3OH)[4] |

| Molar Extinction Coefficient (ε) | 92,000 cm⁻¹M⁻¹[2] | 87,000 cm⁻¹M⁻¹ | 87,000 cm⁻¹M⁻¹[4] |

| Solubility | DMSO, DMF, MeOH[2] | --- | DMSO, DMF, CH3OH[4] |

Note: The spectral properties of Tetramethylrhodamine can be influenced by environmental factors such as pH and conjugation to biomolecules.[5] For instance, the absorption and emission of TRITC in a pH 8 buffer are red-shifted by approximately 8 nm compared to its properties in methanol.[4]

Experimental Protocols for Fluorescence Measurement

The accurate determination of the spectral properties of Tetramethylrhodamine conjugates is essential for their effective use. The following sections outline standardized methodologies for key fluorescence measurements.

Measurement of Absorption and Emission Spectra

Objective: To determine the maximal excitation and emission wavelengths of a Tetramethylrhodamine conjugate.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the Tetramethylrhodamine conjugate in a suitable buffer, such as phosphate-buffered saline (PBS) at a specific pH (e.g., pH 7.4).

-

The concentration should be adjusted to have an absorbance of less than 0.1 at the absorption maximum to avoid inner filter effects.[6]

-

-

Instrumentation:

-

Use a calibrated spectrophotometer for absorbance measurements and a spectrofluorometer for emission measurements.

-

-

Procedure:

-

Absorption Spectrum: Scan the absorbance of the sample across a relevant wavelength range (e.g., 400-600 nm) to determine the wavelength of maximum absorbance (λex).

-

Emission Spectrum: Excite the sample at its determined λex and scan the emission spectrum across a longer wavelength range (e.g., 550-700 nm) to determine the wavelength of maximum emission (λem).

-

Determination of Molar Extinction Coefficient

Objective: To quantify the light-absorbing capability of the Tetramethylrhodamine conjugate at a specific wavelength.

Methodology:

-

Sample Preparation:

-

Prepare a series of solutions of the Tetramethylrhodamine conjugate of known concentrations.[6]

-

Ensure the concentrations result in absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Instrumentation:

-

A calibrated spectrophotometer is required.

-

-

Procedure:

-

Measure the absorbance of each solution at the λex.

-

Plot a graph of absorbance versus concentration.

-

The molar extinction coefficient (ε) is calculated from the slope of the line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Measurement of Fluorescence Quantum Yield

Objective: To determine the efficiency of the fluorescence process.

Methodology:

-

Reference Standard:

-

A reference dye with a known quantum yield and similar spectral properties (e.g., Rhodamine 6G) is required.

-

-

Sample Preparation:

-

Prepare solutions of both the sample and the reference standard with absorbance values below 0.1 at the excitation wavelength to minimize re-absorption.[6]

-

-

Instrumentation:

-

A spectrofluorometer is necessary.

-

-

Procedure:

-

Measure the integrated fluorescence intensity of both the sample and the reference standard under identical experimental conditions (excitation wavelength, slit widths).

-

Measure the absorbance of both solutions at the excitation wavelength.

-

The quantum yield (Φ) of the sample is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample / n_ref)² where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

-

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Workflow for Measuring Absorption and Emission Spectra.

Caption: Workflow for Determining Molar Extinction Coefficient.

Caption: Workflow for Measuring Fluorescence Quantum Yield.

References

- 1. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Optical Properties and Application of a Reactive and Bioreducible Thiol-Containing Tetramethylrhodamine Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. Spectra and fluorescence lifetimes of lissamine rhodamine, tetramethylrhodamine isothiocyanate, texas red, and cyanine 3.18 fluorophores: influences of some environmental factors recorded with a confocal laser scanning microscope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Understanding Dihydrotetramethylrosamine Fluorescence Quenching: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the fluorescence properties of Dihydrotetramethylrosamine (DHTMR), with a primary focus on the mechanisms governing its fluorescence quenching and activation. DHTMR is a fluorogenic probe, meaning it is initially non-fluorescent and becomes fluorescent upon a chemical reaction. This property makes it a valuable tool for detecting specific analytes, particularly reactive oxygen species (ROS).

Core Principles of this compound Fluorescence

This compound exists in a reduced, non-fluorescent (quenched) state. Its fluorescence is activated through oxidation, which converts it to the highly fluorescent compound, tetramethylrosamine. This activation is often mediated by reactive oxygen species (ROS) in the presence of peroxidases, such as horseradish peroxidase (HRP). The oxidized form, tetramethylrosamine, absorbs light at approximately 550 nm and emits it around 574 nm.[1]

Once in its fluorescent state, tetramethylrosamine is subject to various fluorescence quenching mechanisms, which can decrease its fluorescence intensity. Understanding these mechanisms is critical for the accurate interpretation of experimental results.

Oxidative Activation: The Primary "Un-Quenching" Mechanism

The principal mechanism by which DHTMR's fluorescence is "un-quenched" is through its oxidation. This process is central to its application as a probe for ROS and peroxidase activity.[1]

Quenching of the Fluorescent State (Tetramethylrosamine)

Once oxidized, the fluorescence of tetramethylrosamine can be diminished by several processes, broadly categorized as dynamic and static quenching.[2][3][4]

-

Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with another molecule (a quencher) in the solution, leading to non-radiative de-excitation. This process is dependent on the concentration of the quencher and the diffusion rates within the solvent. An increase in temperature or a decrease in viscosity will typically increase the rate of dynamic quenching.[2][5]

-

Static Quenching: This form of quenching arises from the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. Since this complex is non-fluorescent, its formation effectively reduces the concentration of the fluorophore available for excitation.[2][3]

Other factors that can influence and potentially quench the fluorescence of tetramethylrosamine include high concentrations of the fluorophore itself (self-quenching or aggregation), temperature, solvent polarity, and the presence of specific ions.[6][7]

Quantitative Data

The photophysical properties of the fluorescent form, tetramethylrosamine, are similar to other rhodamine derivatives. The following table summarizes key quantitative data, with some values being representative of the rhodamine family.

| Parameter | Value | Reference |

| Excitation Maximum (λ_ex) | ~550 nm | [1] |

| Emission Maximum (λ_em) | ~574 nm | [1] |

| Fluorescence Quantum Yield (Φ_f) | 0.30 - 0.60 (in aqueous solution, representative of rhodamines) | [8][9][10] |

| Fluorescence Lifetime (τ_f) | 1.0 - 4.0 ns (representative of rhodamines) | [8][9] |

Experimental Protocols

Protocol for In Vitro ROS-Mediated Oxidation of DHTMR

This protocol details a method for measuring the fluorescence increase of DHTMR upon oxidation by hydrogen peroxide (H₂O₂) in the presence of horseradish peroxidase (HRP).

Materials:

-

This compound (DHTMR) stock solution (e.g., 1 mM in DMSO)

-

Horseradish Peroxidase (HRP) solution (e.g., 1 mg/mL in phosphate-buffered saline, PBS)

-

Hydrogen Peroxide (H₂O₂) solution (e.g., 10 mM in deionized water)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a working solution of DHTMR by diluting the stock solution in PBS to a final concentration of 10 µM.

-

In the wells of the 96-well plate, add 50 µL of the 10 µM DHTMR working solution.

-

Add 25 µL of the HRP solution to each well.

-

To initiate the reaction, add 25 µL of the H₂O₂ solution to each well. For a negative control, add 25 µL of PBS instead of H₂O₂.

-

Immediately place the microplate in a fluorescence plate reader.

-

Measure the fluorescence intensity at time intervals (e.g., every minute for 30 minutes) with excitation at ~550 nm and emission at ~574 nm.

-

Plot the fluorescence intensity as a function of time to observe the rate of DHTMR oxidation.

Protocol for Fluorescence Quenching Titration of Tetramethylrosamine

This protocol describes how to determine the quenching efficiency of a substance on the fluorescent, oxidized form of DHTMR using the Stern-Volmer equation:

I₀ / I = 1 + Kₛᵥ[Q]

where I₀ is the fluorescence intensity without the quencher, I is the intensity with the quencher, Kₛᵥ is the Stern-Volmer quenching constant, and [Q] is the quencher concentration.[11]

Materials:

-

Tetramethylrosamine solution (prepared by oxidizing DHTMR or using a commercial standard) at a fixed concentration (e.g., 1 µM in PBS).

-

Quencher stock solution (e.g., 1 M Potassium Iodide, KI, in deionized water).

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

Fluorometer with a cuvette holder.

Procedure:

-

Prepare a series of quencher dilutions from the stock solution.

-

In a cuvette, add the tetramethylrosamine solution. Measure its initial fluorescence intensity (I₀) using an excitation wavelength of ~550 nm and recording the emission spectrum.

-

Sequentially add small aliquots of the quencher solution to the cuvette, mixing thoroughly after each addition.

-

After each addition, record the new fluorescence intensity (I).

-

Correct for dilution by multiplying the measured intensity by (V₀ + Vᵢ) / V₀, where V₀ is the initial volume and Vᵢ is the total volume of quencher added.

-

Calculate the ratio I₀ / I for each quencher concentration [Q].

-

Plot I₀ / I versus [Q]. The slope of the resulting line is the Stern-Volmer constant, Kₛᵥ.[12]

Experimental and Logical Workflows

The study of DHTMR fluorescence quenching typically follows a logical progression from activation to the characterization of quenching effects.

References

- 1. This compound: a long wavelength, fluorogenic peroxidase substrate evaluated in vitro and in a model phagocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 4. Site-Directed Fluorescence Approaches for Dynamic Structural Biology of Membrane Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Field techniques for fluorescence measurements targeting dissolved organic matter, hydrocarbons, and wastewater in environmental waters: Principles and guidelines for instrument selection, operation and maintenance, quality assurance, and data reporting [pubs.usgs.gov]

- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. mdpi.com [mdpi.com]

- 12. chem.uzh.ch [chem.uzh.ch]

Dihydrotetramethylrosamine: A Technical Guide for Fluorogenic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotetramethylrosamine (DHTM Ros) is a versatile fluorogenic substrate that has emerged as a valuable tool in various biological and biochemical assays. This non-fluorescent and colorless molecule undergoes a one-step oxidation by peroxidases, in the presence of hydrogen peroxide (H₂O₂), to yield the highly fluorescent product, tetramethylrosamine (TMR). This distinct transition from a non-fluorescent to a fluorescent state provides a sensitive and specific method for detecting peroxidase activity and reactive oxygen species (ROS). This technical guide provides an in-depth overview of DHTM Ros, including its core properties, quantitative data, detailed experimental protocols, and its application in relevant signaling pathways.

Core Properties and Mechanism of Action

DHTM Ros is a reduced, non-fluorescent derivative of the rhodamine dye, tetramethylrosamine. Its fluorogenic nature lies in the irreversible oxidation of its xanthene core. In the presence of a peroxidase enzyme, such as horseradish peroxidase (HRP), and its substrate, hydrogen peroxide, DHTM Ros is oxidized to TMR. This oxidation restores the conjugated π-electron system of the xanthene ring, resulting in a molecule that strongly absorbs and emits light in the visible spectrum.

The chemical transformation is central to its application as a fluorogenic probe. The colorless and non-fluorescent nature of the substrate ensures a low background signal, leading to a high signal-to-noise ratio upon enzymatic conversion.

Quantitative Data

The photophysical properties of the fluorescent product, tetramethylrosamine (TMR), are critical for its use in quantitative assays. The following table summarizes the key quantitative data for TMR.

| Property | Value | Reference |

| Chemical Formula (DHTM Ros) | C₂₃H₂₄N₂O | [1] |

| CAS Number (DHTM Ros) | Not available | |

| Molar Absorptivity (ε) of TMR | 84,100 cm⁻¹ M⁻¹ | [1] |

| Excitation Maximum (λex) of TMR | 550 nm | [2] |

| Emission Maximum (λem) of TMR | 574 nm | [2] |

| Fluorescence Quantum Yield (Φf) of TMR | Moderate (specific value not reported) | [1] |

Experimental Protocols

In Vitro Horseradish Peroxidase (HRP) Activity Assay

This protocol describes a method for measuring the activity of HRP in vitro using DHTM Ros as a fluorogenic substrate.

Materials:

-

This compound (DHTM Ros)

-

Horseradish Peroxidase (HRP)

-

Hydrogen Peroxide (H₂O₂) (30% stock solution)

-

Assay Buffer (e.g., 0.1 M Sodium Phosphate, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of DHTM Ros (e.g., 10 mM in DMSO). Store protected from light at -20°C.

-

Prepare a working solution of H₂O₂ (e.g., 10 mM in Assay Buffer) fresh from the 30% stock.

-

Prepare a series of HRP dilutions in Assay Buffer to determine the optimal enzyme concentration.

-

-

Assay Reaction:

-

To each well of the 96-well plate, add 50 µL of Assay Buffer.

-

Add 20 µL of the HRP dilution to the respective wells.

-

Prepare a reaction mixture containing DHTM Ros and H₂O₂ in Assay Buffer. For example, for a final concentration of 10 µM DHTM Ros and 100 µM H₂O₂, dilute the stock solutions accordingly.

-

Initiate the reaction by adding 30 µL of the DHTM Ros/H₂O₂ reaction mixture to each well.

-

-

Measurement:

-

Immediately place the microplate in a fluorescence microplate reader.

-

Measure the fluorescence intensity at time intervals (e.g., every minute for 30 minutes) with excitation at ~550 nm and emission at ~574 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each HRP concentration.

-

The initial rate of the reaction (slope of the linear portion of the curve) is proportional to the HRP activity.

-

Cellular Reactive Oxygen Species (ROS) Detection Assay

This protocol provides a general guideline for detecting intracellular ROS, particularly H₂O₂, in cultured cells using DHTM Ros.

Materials:

-

This compound (DHTM Ros)

-

Cultured cells (adherent or suspension)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

ROS-inducing agent (e.g., Phorbol 12-myristate 13-acetate - PMA, or H₂O₂) (optional, as a positive control)

-

ROS scavenger (e.g., N-acetylcysteine - NAC) (optional, as a negative control)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation:

-

Seed cells in a suitable format (e.g., 96-well plate for microscopy or flasks for flow cytometry) and allow them to adhere or reach the desired confluency.

-

-

Loading with DHTM Ros:

-

Prepare a working solution of DHTM Ros (e.g., 5-10 µM) in serum-free cell culture medium or PBS.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the DHTM Ros working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

-

Induction of ROS (Optional):

-

After loading, wash the cells once with PBS to remove excess probe.

-

Add fresh culture medium containing the ROS-inducing agent (e.g., PMA at 100 nM) or ROS scavenger (e.g., NAC at 1 mM) and incubate for the desired time. For control wells, add medium without any treatment.

-

-

Measurement:

-

Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with appropriate filters for TMR (Excitation: ~550 nm, Emission: ~574 nm).

-

Flow Cytometry: Harvest the cells (if adherent), wash with PBS, and resuspend in PBS. Analyze the fluorescence of the cell population using a flow cytometer with appropriate laser and emission filters.

-

-

Data Analysis:

-

Microscopy: Quantify the mean fluorescence intensity of individual cells or cell populations using image analysis software.

-

Flow Cytometry: Determine the mean fluorescence intensity of the cell population. Compare the fluorescence of treated cells to control cells.

-

Mandatory Visualizations

References

Early Development of Dihydrotetramethylrosamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotetramethylrosamine (DHTMR) emerged in early studies as a novel fluorogenic substrate with significant potential for probing oxidative processes in biological systems. This colorless and non-fluorescent molecule undergoes a peroxidase-catalyzed oxidation to yield the highly fluorescent compound, tetramethylrosamine. Early research highlighted its utility in both in vitro enzymatic assays and for visualizing mitochondrial activity within living cells. This technical guide provides an in-depth look at the foundational studies of DHTMR, focusing on its core properties, experimental applications, and the methodologies employed in its initial development.

Core Properties of this compound and its Oxidized Product

The primary utility of this compound lies in its fluorogenic nature. In its reduced form, the compound is colorless and does not exhibit fluorescence. However, upon oxidation by peroxidases in the presence of hydrogen peroxide, it is converted to tetramethylrosamine chloride, a vibrant fluorescent dye.[1]

Spectral and Physicochemical Data

The following table summarizes the key quantitative data from early studies on this compound and its fluorescent product, tetramethylrosamine.

| Property | This compound (DHTMR) | Tetramethylrosamine Chloride | Reference |

| Appearance | Colorless | - | [1] |

| Fluorescence | Non-fluorescent | Fluorescent | [1] |

| Absorption Maximum (λmax) | Not Reported | 550 nm (in methanol (B129727) and water) | [1] |

| Emission Maximum (λem) | Not Applicable | 574 nm (in methanol and water) | [1] |

Experimental Protocols

The early evaluation of this compound involved both in vitro characterization of its enzymatic oxidation and in vivo studies to assess its utility as a cellular probe.

Synthesis of this compound

While the seminal 1991 publication by Whitaker et al. does not provide a detailed synthesis protocol, the preparation of dihydrorhodamine derivatives typically involves the reduction of the corresponding rhodamine dye. A general approach involves the use of a reducing agent such as sodium borohydride (B1222165) to convert the fluorescent rhodamine to its colorless, non-fluorescent dihydro form.

In Vitro Peroxidase Assay

The capacity of this compound to act as a substrate for peroxidase was a key aspect of its initial evaluation.

Principle: In the presence of horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂), this compound is oxidized to the fluorescent tetramethylrosamine. The rate of fluorescence increase is proportional to the peroxidase activity.

Typical Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF).

-

Prepare a working solution of horseradish peroxidase in a suitable buffer (e.g., phosphate (B84403) or Tris buffer, pH 7.4).

-

Prepare a solution of hydrogen peroxide in the same buffer.

-

-

Assay Procedure:

-

In a fluorometer cuvette or a microplate well, combine the buffer, this compound solution, and horseradish peroxidase solution.

-

Initiate the reaction by adding the hydrogen peroxide solution.

-

Monitor the increase in fluorescence intensity over time at an excitation wavelength of approximately 550 nm and an emission wavelength of approximately 574 nm.

-

In Vivo Mitochondrial Staining in Amoeba proteus

Early studies demonstrated the ability of this compound to be taken up by living cells and subsequently oxidized within specific organelles.

Principle: The lipophilic nature of this compound allows it to passively diffuse across the cell membrane of Amoeba proteus. Intracellular peroxidases, likely within the mitochondria, catalyze its oxidation to the fluorescent tetramethylrosamine, which then accumulates in these organelles.

Staining Protocol:

-

Cell Preparation: Culture Amoeba proteus in a suitable medium.

-

Loading with DHTMR: Incubate the amoebae in their culture medium containing a working concentration of this compound.

-

Observation: After a suitable incubation period, observe the cells using fluorescence microscopy. The initial appearance of fluorescence is often seen in phagocytic vacuoles, with subsequent localization to vesicular organelles that have the characteristic size and shape of mitochondria.[1] For comparison, cells can also be stained with known mitochondrial probes like Rhodamine 123.[1]

Visualizations

Experimental Workflow: In Vitro Peroxidase Assay

Caption: Workflow for the in vitro horseradish peroxidase assay using this compound.

Logical Relationship: Fluorogenic Principle of this compound

Caption: Oxidation of non-fluorescent this compound to fluorescent Tetramethylrosamine.

Signaling Pathway: Mitochondrial Localization and Oxidation

Caption: Proposed mechanism of this compound uptake and mitochondrial localization.

Conclusion

The early studies on this compound established it as a valuable tool for peroxidase detection and mitochondrial imaging. Its simple fluorogenic mechanism, turning from a non-fluorescent to a fluorescent state upon enzymatic oxidation, provided a clear and sensitive method for monitoring these processes. The initial in vivo work with Amoeba proteus paved the way for its application in more complex biological systems, highlighting the potential of this class of molecules in cell biology and drug development research. While these foundational studies did not delve into specific signaling pathways, they laid the groundwork for future investigations into the role of mitochondrial oxidative stress in various cellular processes.

References

Methodological & Application

Dihydrotetramethylrosamine (DHTMR) for Flow Cytometry Analysis of Intracellular Reactive Oxygen Species

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotetramethylrosamine (DHTMR) is a cell-permeant fluorogenic probe utilized for the detection of intracellular reactive oxygen species (ROS) through flow cytometry. As the non-fluorescent, reduced precursor of the highly fluorescent tetramethylrosamine (TMR), DHTMR offers a sensitive method for quantifying oxidative stress within living cells. Upon entering the cell, DHTMR is oxidized by various ROS, including hydroxyl radicals and peroxynitrite, leading to the formation of TMR. The resultant fluorescence intensity directly correlates with the level of intracellular ROS, providing a valuable tool for assessing cellular health and the effects of therapeutic agents. This probe is particularly useful for investigating mitochondrial ROS due to the cationic nature of TMR, which promotes its accumulation within the mitochondria in response to the mitochondrial membrane potential.

Principle of Detection

The mechanism of DHTMR as a ROS indicator is based on its oxidation to the fluorescent compound tetramethylrosamine. In its reduced dihydro- form, the molecule is colorless and non-fluorescent. Intracellular ROS, generated during normal metabolic processes or in response to external stimuli, facilitate the oxidation of DHTMR. This conversion results in a significant increase in fluorescence, which can be readily quantified on a single-cell basis using flow cytometry. The excitation and emission maxima for the oxidized product, tetramethylrosamine, are approximately 552 nm and 574 nm, respectively.

Applications in Research and Drug Development

-

Assessment of Oxidative Stress: DHTMR can be employed to measure the overall levels of oxidative stress in various cell types in response to different physiological and pathological conditions.

-

Drug Discovery and Development: This protocol is valuable for screening compounds that may modulate ROS production. It can be used to identify potential antioxidant therapies or to assess the pro-oxidant effects of novel drug candidates.

-

Toxicology Studies: DHTMR can be used to evaluate the oxidative damage induced by toxins and environmental stressors on cells.

-

Mitochondrial Research: Given the tendency of the oxidized product to accumulate in mitochondria, DHTMR is a useful tool for specifically investigating the role of mitochondrial ROS in cellular signaling and disease.

Data Presentation

Table 1: Quantitative Parameters for DHTMR Flow Cytometry Protocol

| Parameter | Recommended Value | Notes |

| Probe | This compound (DHTMR) | |

| Stock Solution Concentration | 1-10 mM in DMSO or ethanol | Prepare fresh or store in small aliquots at -20°C, protected from light. |

| Working Concentration | 1-10 µM in serum-free medium or PBS | The optimal concentration should be determined empirically for each cell type and experimental condition. |

| Incubation Time | 15-60 minutes | Time may vary depending on the cell type and experimental goals. |

| Incubation Temperature | 37°C | |

| Excitation Wavelength | 488 nm or 561 nm laser | The oxidized product (TMR) has an excitation maximum around 552 nm. |

| Emission Wavelength | ~574 nm | Typically detected in the PE or a similar channel. |

| Positive Control | H₂O₂ (100-500 µM) or Antimycin A (1-10 µM) | To induce oxidative stress and validate the assay. |

| Negative Control | Unstained cells, vehicle-treated cells | To determine background fluorescence and the effect of the vehicle. |

Experimental Protocols

I. Reagent Preparation

-

DHTMR Stock Solution (10 mM):

-

Prepare a 10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol.

-

Aliquot into small volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C, protected from light.

-

-

DHTMR Working Solution (5 µM):

-

On the day of the experiment, dilute the 10 mM DHTMR stock solution to a final working concentration of 5 µM in pre-warmed, serum-free cell culture medium or phosphate-buffered saline (PBS).

-

The optimal working concentration may vary between 1-10 µM and should be determined for your specific cell type and experimental conditions.

-

-

Positive Control (e.g., 100 mM H₂O₂ Stock):

-

Prepare a stock solution of hydrogen peroxide in sterile water.

-

Further dilute to the desired final working concentration (e.g., 100-500 µM) in cell culture medium just before use.

-

-

Wash Buffer:

-

Phosphate-buffered saline (PBS), pH 7.4.

-

-

Flow Cytometry Staining Buffer:

-

PBS containing 1-2% Fetal Bovine Serum (FBS) to reduce cell aggregation.

-

II. Cell Preparation and Staining Protocol

-

Cell Seeding:

-

Seed cells in a multi-well plate at a density that allows them to be in the logarithmic growth phase on the day of the experiment.

-

Culture cells under standard conditions until they reach the desired confluency.

-

-

Experimental Treatment:

-

Treat cells with the experimental compounds (e.g., potential antioxidants or pro-oxidants) or vehicle control for the desired duration.

-

For the positive control, add a known ROS inducer (e.g., H₂O₂) to a separate set of wells for the final 30-60 minutes of incubation.

-

-

DHTMR Staining:

-

Carefully remove the culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the freshly prepared DHTMR working solution to each well.

-

Incubate the cells for 15-60 minutes at 37°C, protected from light.

-

-

Cell Harvesting:

-

Adherent cells: After incubation, remove the DHTMR solution, wash the cells once with PBS, and detach them using a gentle cell dissociation reagent (e.g., TrypLE™ Express). Neutralize the dissociation reagent with complete medium.

-

Suspension cells: After incubation, gently transfer the cells to centrifuge tubes.

-

Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.

-

Discard the supernatant.

-

-

Washing:

-

Resuspend the cell pellet in 1 mL of cold PBS or flow cytometry staining buffer.

-

Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.

-

Repeat the wash step if necessary to reduce background fluorescence.

-

-

Resuspension for Analysis:

-

Resuspend the final cell pellet in 300-500 µL of cold flow cytometry staining buffer.

-

Filter the cell suspension through a 35-40 µm cell strainer to obtain a single-cell suspension.

-

Keep the cells on ice and protected from light until analysis.

-

III. Flow Cytometry Analysis

-

Instrument Setup:

-

Set up the flow cytometer with the appropriate laser for excitation (e.g., 488 nm or 561 nm) and a filter to collect emission at approximately 574 nm (e.g., a PE filter).

-

Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) voltages to gate on the cell population of interest and to determine the level of autofluorescence.

-

-

Data Acquisition:

-

Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 cells) for statistical analysis.

-

Analyze the samples promptly after staining to minimize dye leakage and changes in ROS levels.

-

-

Data Analysis:

-

Gate on the live, single-cell population using FSC and SSC plots.

-

Analyze the fluorescence intensity of the DHTMR-stained cells in the appropriate channel.

-

Quantify the results by comparing the mean or median fluorescence intensity (MFI) of the treated samples to the control samples.

-

Mandatory Visualizations

Caption: Mechanism of this compound (DHTMR) for ROS detection.

Caption: Experimental workflow for DHTMR-based ROS analysis by flow cytometry.

Application Notes and Protocols: Dihydrotetramethylrosamine for the Detection of Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Dihydrotetramethylrosamine (DHR 123) for the detection and quantification of intracellular reactive oxygen species (ROS). DHR 123 is a valuable tool for assessing oxidative stress in various biological systems, a critical factor in numerous physiological and pathological processes, including aging, neurodegenerative diseases, and drug-induced toxicity.[1][2][3]

Introduction

This compound (DHR 123) is a cell-permeant, non-fluorescent probe that is oxidized to the fluorescent compound Rhodamine 123 in the presence of reactive oxygen species.[4][5] This property makes it a widely used indicator for detecting intracellular ROS such as peroxide and peroxynitrite.[2][6][7] Upon oxidation, the resulting Rhodamine 123 localizes within the mitochondria, driven by the mitochondrial membrane potential.[4][8] The fluorescence signal can be measured using various platforms, including fluorescence microscopy, flow cytometry, and microplate readers, providing a sensitive method to quantify oxidative stress.[2][6]

It is important to note that DHR 123 is not directly oxidized by superoxide, nitric oxide, or hydrogen peroxide alone.[2][6][7] The oxidation to Rhodamine 123 is thought to be mediated by these ROS in combination with cellular components like cytochrome c oxidase or Fe2+.[2][6][7]

Mechanism of Action

The underlying principle of DHR 123 as a ROS indicator is a two-step process. First, the non-fluorescent and uncharged DHR 123 passively diffuses across the cell membrane into the cytoplasm. Second, in the presence of reactive oxygen species, DHR 123 is oxidized to the fluorescent, positively charged Rhodamine 123. This conversion allows for the detection and quantification of intracellular ROS levels.

Figure 1: Mechanism of DHR 123 for ROS detection.

Quantitative Data

For reproducible and accurate results, it is crucial to use the appropriate concentrations and instrument settings. The following tables summarize the key quantitative parameters for DHR 123.

| Parameter | Value | Reference |

| Excitation Wavelength (max) | 500 nm | [2][6] |

| Emission Wavelength (max) | 536 nm | [2][6] |

| Alternative Excitation | 488 nm | [8] |

| Alternative Emission | 525 nm | [4][9] |

| Molar Extinction Coefficient | 78,800 M-1cm-1 at 500 nm | [2][6] |

Table 1: Spectral Properties of Rhodamine 123

| Parameter | Recommended Value | Reference |

| Stock Solution Concentration | 10 mM in DMSO | [4][10] |

| Working Concentration | 1 - 10 µM | [4][10] |

| Incubation Time | 15 - 60 minutes | [2][7] |

| Incubation Temperature | 37°C or optimal cell temperature | [2][4][7] |

| Storage of Stock Solution | -20°C or -80°C, protected from light | [4][6][10] |

Table 2: Reagent Preparation and Usage

Experimental Protocols

The following are detailed protocols for the use of DHR 123 in detecting ROS in both adherent and suspension cells.

Protocol 1: ROS Detection in Adherent Cells using Fluorescence Microscopy

This protocol is suitable for the qualitative and semi-quantitative analysis of ROS production in adherent cell cultures.

Figure 2: Workflow for ROS detection in adherent cells.

Materials:

-

Adherent cells

-

DHR 123 stock solution (10 mM in DMSO)

-

Serum-free cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Inducer of oxidative stress (e.g., Phorbol 12-myristate 13-acetate (PMA), hydrogen peroxide) (optional)

-

Inhibitor of ROS production (optional)

-

96-well plate or other suitable imaging plates/dishes

Procedure:

-

Seed adherent cells in a 96-well plate or other suitable imaging vessel at a density of approximately 25,000 cells per well and culture overnight.[2]

-

(Optional) Treat cells with an inducer or inhibitor of reactive oxygen species. If using an oxidizing agent, it is recommended to rinse the cells three times with buffer or culture medium to remove the compound before staining.[10]

-

Prepare the DHR 123 working solution by diluting the stock solution in serum-free culture medium to a final concentration of 5-10 µM.[4][10] The working solution should be prepared fresh and protected from light.[4][10]

-

Remove the culture medium from the cells and add the DHR 123 working solution.

-

Incubate the cells for 30 minutes at 37°C in the dark.[4][10]

-

Remove the DHR 123 working solution and wash the cells with PBS. While washing is not always required, it can help reduce background fluorescence.[4]

-

Add fresh PBS or culture medium to the wells.

-

Immediately acquire images using a fluorescence microscope with appropriate filters for Rhodamine 123 (Excitation/Emission ~500/536 nm).

Protocol 2: ROS Detection in Suspension Cells using Flow Cytometry

This protocol allows for the quantitative analysis of ROS production in individual cells within a population.

Materials:

-

Suspension cells

-

DHR 123 stock solution (10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Inducer of oxidative stress (e.g., PMA, E. coli) (optional)

-

Flow cytometry tubes

Procedure:

-

Grow suspension cells to the desired density. You will need approximately 100,000 cells per sample.[2][7]

-

Collect the cells by centrifugation and wash them once with PBS.[2]

-

Resuspend the cells at a density of 1 x 106 cells/mL in PBS.[2][7]

-

(Optional) Aliquot the cell suspension into flow cytometry tubes and add your experimental treatments (e.g., ROS inducers or inhibitors).

-

Prepare the DHR 123 working solution. For a whole blood assay, a concentration of 1.25 µg/mL has been suggested when using ACK lysis buffer.[11] For cultured cells, a final concentration of 1-10 µM is typically used.[4][10]

-

Add the DHR 123 working solution to each tube and vortex gently.

-

Incubate the tubes for 15-60 minutes in a 37°C water bath, protected from light.[7][11]

-

(Optional) Wash the cells by centrifugation to remove excess dye and resuspend in PBS.

-

Analyze the samples on a flow cytometer, detecting the Rhodamine 123 fluorescence in the appropriate channel (typically FITC or a similar green channel).

Data Analysis and Interpretation

The results of a DHR 123 assay are dependent on the experimental conditions, including the concentration of the test compound and the incubation time.[1] It is recommended to optimize these parameters for each cell type and experimental setup.[1]

For fluorescence microscopy:

-

Qualitative analysis involves observing the intensity of green fluorescence in treated versus control cells.

-

Semi-quantitative analysis can be performed by measuring the mean fluorescence intensity of individual cells or defined regions of interest using image analysis software.

For flow cytometry:

-

Quantitative analysis is achieved by measuring the geometric mean fluorescence intensity (gMFI) of the cell population.

-

The percentage of fluorescently positive cells can also be determined by setting a gate based on a negative control sample.

Important Considerations and Troubleshooting

-

Light Sensitivity: DHR 123 and Rhodamine 123 are light-sensitive. All steps involving the dye should be performed in the dark or with minimal light exposure to prevent photo-oxidation and photobleaching.

-

UV Irradiation: Ultraviolet irradiation can directly oxidize DHR 123 to its fluorescent form, leading to false-positive results.[9][12] This is a critical consideration in experiments involving UV-induced stress. It is advisable to use flow cytometry or fluorescence microscopy rather than plate reader assays in such studies to distinguish cellular fluorescence from background signal.[9]

-

Buffer and Media Selection: The choice of buffer and media can influence the background fluorescence of DHR 123.[9] It is important to be consistent with the buffer and media used across all samples in an experiment.

-

Cell Type Specificity: The optimal concentration of DHR 123 and incubation time can vary between different cell types.[1] It is recommended to perform a titration experiment to determine the optimal conditions for your specific cell line.

-

Positive Controls: Including a positive control, such as cells treated with a known ROS inducer (e.g., PMA), is essential to validate the assay and ensure that the dye is working correctly.

Applications in Drug Development

The DHR 123 assay is a valuable tool in various stages of drug development:

-

Toxicity Screening: Assessing drug-induced oxidative stress is a critical component of preclinical safety evaluation.[2]

-

Mechanism of Action Studies: DHR 123 can be used to investigate whether a drug's mechanism of action involves the modulation of ROS production.

-

Efficacy Studies: For drugs targeting diseases associated with oxidative stress, this assay can be used to evaluate their antioxidant or pro-oxidant effects.

The simplicity and sensitivity of the DHR 123 assay make it a robust method for high-throughput screening of compounds for their effects on intracellular ROS levels.[1]

References

- 1. An In vitro Assay to Quantify Nitrosative Component of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. Oxidative Stress Detection | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Can rhodamines be used to investigate ROS? | AAT Bioquest [aatbio.com]

- 6. bioquochem.com [bioquochem.com]

- 7. cosmobiousa.com [cosmobiousa.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Ultraviolet irradiation increases green fluorescence of dihydrorhodamine (DHR) 123: false‐positive results for reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. diva-portal.org [diva-portal.org]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Dihydrotetramethylrosamine in Cell Staining

For Researchers, Scientists, and Drug Development Professionals